N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1214265-81-2
VCID: VC2722853
InChI: InChI=1S/C13H25N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h12-13H,3-10H2,1-2H3,(H,14,17)
SMILES: CC(=O)NC1CCC(CC1)N2CCN(CC2)C
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

CAS No.: 1214265-81-2

Cat. No.: VC2722853

Molecular Formula: C13H25N3O

Molecular Weight: 239.36 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide - 1214265-81-2

Specification

CAS No. 1214265-81-2
Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
IUPAC Name N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
Standard InChI InChI=1S/C13H25N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h12-13H,3-10H2,1-2H3,(H,14,17)
Standard InChI Key WTJHMETYGMTLOL-UHFFFAOYSA-N
SMILES CC(=O)NC1CCC(CC1)N2CCN(CC2)C
Canonical SMILES CC(=O)NC1CCC(CC1)N2CCN(CC2)C

Introduction

Chemical Structure and Properties

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide is characterized by a complex molecular structure that combines several important functional groups. The compound features a cyclohexyl ring connected to both an acetamide group and a 4-methylpiperazine moiety.

Basic Chemical Information

The compound has the following chemical identifiers and properties:

PropertyValue
CAS Number1214265-81-2
Molecular FormulaC₁₃H₂₅N₃O
Molecular Weight239.36 g/mol
IUPAC NameN-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
InChI KeyWTJHMETYGMTLOL-UHFFFAOYSA-N
Canonical SMILESCC(=O)NC1CCC(CC1)N2CCN(CC2)C

The compound exists as a solid at room temperature and contains several key functional groups that determine its chemical behavior and biological activity .

Structural Features

The structure of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide can be divided into three main components:

  • The cyclohexyl ring: A six-membered saturated carbocyclic ring that serves as the central scaffold

  • The acetamide group: An amide functional group derived from acetic acid

  • The 4-methylpiperazine moiety: A six-membered heterocyclic ring containing two nitrogen atoms, with one nitrogen substituted with a methyl group

This molecular architecture allows the compound to participate in various hydrogen bonding interactions through its amide group and nitrogen atoms, contributing to its potential biological activity.

Physical and Chemical Properties

Physical Properties

The physical properties of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide are influenced by its molecular structure, particularly the presence of both polar and non-polar groups.

PropertyPredicted/Experimental Value
Physical StateSolid
SolubilityModerately soluble in polar organic solvents
Melting PointNot available in literature
Boiling PointNot available in literature
Log PEstimated 1.5-2.5 (based on similar compounds)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Chemical Reactivity

The chemical reactivity of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide is determined by its functional groups:

  • The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and acetic acid

  • The tertiary amine in the piperazine ring can act as a weak base and participate in acid-base reactions

  • The secondary amine in the amide group can participate in various nucleophilic reactions

These properties make the compound versatile in chemical synthesis and potentially valuable in pharmaceutical applications.

Reaction StepReagentsConditionsExpected Yield
Piperazine Coupling4-methylpiperazine, cyclohexylamine derivative45-50°C, 4-5 hours75-85%
AcetylationAcetyl chloride or acetic anhydride, triethylamine0-25°C, 2-3 hours80-90%

The synthesis of piperazine derivatives often involves multi-step processes with careful control of reaction conditions to achieve high yields and purity .

Structural Comparison with Related Compounds

Several compounds with structural similarities to N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide have been reported in the scientific literature. Comparing these structures provides insights into structure-activity relationships and potential applications.

Comparison with Close Analogs

CompoundStructural DifferenceCAS NumberMolecular Weight
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamideReference compound1214265-81-2239.36
N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamideCyclopropylmethyl instead of methyl on piperazine882660-40-4279.42
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamidePhenyl ring instead of cyclohexyl17761-86-3233.31
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideMore complex substitution pattern262368-30-9262.35

The structural variations primarily involve modifications to the central ring (cyclohexyl vs. phenyl) or substitutions on the piperazine ring, which can significantly influence the biological activity and physicochemical properties of these compounds .

Research Context and Future Directions

Related Research Areas

Several research areas are relevant to N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide:

  • Structure-activity relationship studies of piperazine derivatives

  • Development of novel acetamides as enzyme inhibitors

  • Synthesis of new piperazine-containing compounds for pharmaceutical applications

Future Research Directions

Future research on N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide may focus on:

  • Comprehensive characterization of its physical and chemical properties

  • Evaluation of its biological activities through in vitro and in vivo studies

  • Development of improved synthetic routes for large-scale production

  • Investigation of structure-activity relationships through the synthesis and testing of derivatives

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